ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group at the 4-position and a cyanoethyl group at the 1-position
Scientific Research Applications
Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
Target of Action
Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is a complex compoundIt’s worth noting that compounds with similar structures, such as ethyl 2-cyanoacrylate, are known to polymerize easily and are the active ingredients in commercial superglues .
Mode of Action
Based on the behavior of structurally similar compounds, it can be inferred that it may undergo rapid polymerization in the presence of moisture, similar to ethyl 2-cyanoacrylate .
Biochemical Pathways
A compound with a similar structure, 1-(2-cyanoethyl)pyrrole, has been shown to improve the electrochemical performance of lithium-ion batteries at high temperatures .
Result of Action
It’s worth noting that similar compounds have been used to improve the performance of lithium-ion batteries .
Action Environment
The action of this compound may be influenced by environmental factors such as temperature and humidity. For instance, Ethyl 2-cyanoacrylate, a similar compound, polymerizes instantly in the presence of moisture .
Safety and Hazards
Future Directions
The future directions of a compound depend on its potential applications and ongoing research. For example, a new joint venture between Arkema (Colombes, France) and Cartell Chemical (Minxiong Township, Taiwan, Province of China) was formed to develop other cyanoacrylate esters that may be useful as engineering adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole: This compound has a similar structure but with an imidazole ring instead of a pyrazole ring.
Ethyl cyanoacetate: A simpler compound with a cyano group and an ester group, used as a starting material in the synthesis of pyrazole derivatives.
Uniqueness
Ethyl 1-(2-cyanoethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both the cyanoethyl and ethyl ester groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(2-cyanoethyl)pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-14-9(13)8-6-11-12(7-8)5-3-4-10/h6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKPLDDGGVCFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501180147 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-66-7 | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 1-(2-cyanoethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501180147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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